Phentetiothalein sodium
Description
Phentetiothalein Sodium is a diagnostic agent primarily used as a radiopaque medium for cholecystography and hepatic function imaging . It belongs to the phthalein family, derived from phenolphthalein through iodination and subsequent sodium salt formation. Structurally, it is an isomer of iodophthalein sodium, sharing the same molecular formula but differing in the spatial arrangement of iodine substituents . Its water-soluble sodium salt form enhances bioavailability, making it suitable for intravenous or oral administration in clinical settings.
Properties
CAS No. |
18265-54-8 |
|---|---|
Molecular Formula |
C20H8I4Na2O4 |
Molecular Weight |
865.9 g/mol |
IUPAC Name |
disodium;2,3,4,5-tetraiodo-6-[(4-oxidophenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate |
InChI |
InChI=1S/C20H10I4O4.2Na/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13(9-1-5-11(25)6-2-9)10-3-7-12(26)8-4-10;;/h1-8,25H,(H,27,28);;/q;2*+1/p-2 |
InChI Key |
LTJJPORGAUSQGH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)[O-])C3=C(C(=C(C(=C3I)I)I)I)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Phentetiothalein sodium is synthesized through the condensation of phenol and tetraiodophthalic acid or its anhydride . The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid or zinc chloride. The resulting product is then purified and converted to its sodium salt form . Industrial production methods follow similar synthetic routes but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Phentetiothalein sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different iodinated products.
Reduction: Reduction reactions can remove iodine atoms, altering the compound’s structure and properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phentetiothalein sodium has several scientific research applications:
Mechanism of Action
The mechanism of action of phentetiothalein sodium involves its ability to absorb X-rays due to the presence of iodine atoms. This property makes it an effective radiopaque medium for imaging techniques. The compound interacts with molecular targets in the body, allowing for the visualization of specific organs and tissues during diagnostic procedures .
Comparison with Similar Compounds
Structural and Chemical Properties
Phentetiothalein Sodium is a tetraiodinated derivative of phenolphthalein. Key properties include:
- Molecular Formula : $ \text{C}{20}\text{H}{8}\text{I}{4}\text{Na}{2}\text{O}_{4} $ (isomeric with iodophthalein sodium) .
- Molecular Weight : ~865.87 g/mol .
- Solubility: Highly water-soluble due to the sodium salt formulation, contrasting with phenolphthalein, which is insoluble in water .
- Synthesis: Prepared via iodination of phenolphthalein in alkaline conditions, analogous to iodophthalein sodium synthesis .
Comparison with Iodophthalein Sodium
Structural and Functional Differences
Despite sharing the molecular formula $ \text{C}{20}\text{H}{8}\text{I}{4}\text{Na}{2}\text{O}_{4} $, the two compounds are structural isomers.
Research Findings
- Efficacy : Both agents provide high contrast in biliary imaging, but iodophthalein sodium has been more extensively studied .
- Safety: Limited data exist for this compound, whereas iodophthalein sodium’s safety profile is well-documented, with rare hypersensitivity reactions reported .
Comparison with Phenolphthalein
Phenolphthalein, the non-iodinated parent compound, serves as a pH indicator (colorless in acid, pink in base) . Key differences include:
Q & A
Basic Research Questions
Q. What standardized protocols exist for preparing Phentetiothalein sodium solutions in hepatic function studies, and how can reproducibility be ensured?
- Methodological Answer : Prepare a 1.0% w/v solution in 50% v/v alcohol, as outlined for analogous compounds like phenolphthalein . Use pH-adjusted buffers (e.g., acetate buffer pH 3.5) to stabilize the solution. Document reagent sources, preparation steps, and storage conditions to ensure reproducibility, adhering to guidelines for experimental transparency .
Q. What detection methods are validated for quantifying this compound in biological samples, and how are interferences minimized?
- Methodological Answer : Spectrophotometry (UV-Vis) at characteristic absorption wavelengths or HPLC with fluorescence detection are common. Validate methods using spike-and-recovery experiments in biological matrices (e.g., serum). Address interferences by pre-treating samples with protein precipitation or solid-phase extraction .
Q. How do researchers establish baseline pharmacokinetic parameters for this compound in preclinical models?
- Methodological Answer : Conduct dose-ranging studies in rodent models, collecting serial blood/tissue samples. Use non-compartmental analysis (NCA) for AUC, Cmax, and half-life calculations. Ensure ethical compliance with institutional guidelines for animal studies .
Advanced Research Questions
Q. What experimental design strategies mitigate batch-to-batch variability in this compound synthesis for longitudinal imaging studies?
- Methodological Answer : Implement quality-by-design (QbD) principles: optimize reaction conditions (temperature, pH), characterize intermediates via NMR/HPLC, and establish acceptance criteria for purity (>98%). Use statistical tools like ANOVA to identify critical process parameters .
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different experimental models (e.g., rodents vs. primates)?
- Methodological Answer : Perform interspecies scaling using allometric modeling or physiologically based pharmacokinetic (PBPK) simulations. Validate assumptions by comparing hepatic blood flow rates and metabolic enzyme expression profiles. Address discrepancies through meta-analysis of historical datasets .
Q. What computational frameworks are suitable for predicting this compound’s interactions with serum proteins, and how are these validated experimentally?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model binding to albumin. Validate predictions with equilibrium dialysis or surface plasmon resonance (SPR). Cross-reference results with structural analogs (e.g., phenolsulfonphthalein) to identify conserved interaction motifs .
Q. What methodological considerations are critical when integrating this compound with emerging imaging modalities (e.g., photoacoustic tomography)?
- Methodological Answer : Optimize contrast agent concentration for signal-to-noise ratio (SNR) in target tissues. Conduct phantom studies to calibrate imaging parameters. Use factorial design experiments to assess interactions between dose, timing, and imaging resolution .
Methodological Frameworks for Research Design
- Data Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in conflicting results. Use sensitivity analysis to identify variables (e.g., dosing regimen, sample preparation) that disproportionately affect outcomes .
- Ethical and Reproducibility Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Include detailed supplementary materials for experimental protocols, raw datasets, and statistical code .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
